N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Description
N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, commonly referred to as Liproxstatin-1 (Lip-1), is a spirocyclic compound featuring a piperidine-quinoxaline scaffold with a tert-butyl substituent. It is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Lip-1 exhibits an IC50 of approximately 38 nM in ferroptosis inhibition assays, making it a critical tool in studying oxidative stress-related pathologies . Its structure combines a rigid spirocyclic core with a lipophilic tert-butyl group, which enhances membrane permeability and target engagement.
Properties
IUPAC Name |
N-tert-butylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZONDARYJTXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the construction of the quinoxaline moiety. The tert-butyl group is introduced via alkylation reactions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Construction of Quinoxaline Moiety: The quinoxaline ring is typically formed through condensation reactions involving o-phenylenediamine and diketones.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl nitrite, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) in the presence of catalysts like FeCl3.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different alkyl groups.
Scientific Research Applications
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Liproxstatin-1)
- Molecular Formula : C19H21ClN4
- Key Features : Replaces the tert-butyl group with a 3-chlorobenzyl moiety.
- Activity : Retains ferroptosis inhibition (IC50 ~38 nM) but with altered pharmacokinetics due to increased aromaticity and halogen presence .
- LogP : 2.67, indicating moderate lipophilicity .
N-(2-Chlorobenzyl) Analog
- Structural Difference : Chlorine substituent at the 2-position of the benzyl group.
N-(3-Methylbenzyl) and N-(4-Methylbenzyl) Derivatives
- Substituents : Methyl groups at the 3- or 4-position of the benzyl ring.
- Impact : Methyl groups enhance metabolic stability but reduce polarity, possibly affecting solubility and distribution .
N-(3-Methoxypropyl) Derivative
- Substituent : Methoxypropyl group instead of tert-butyl or benzyl.
- Safety data indicate lower acute toxicity compared to halogenated analogs .
Spirocyclic Scaffold Variations
Spiro[piperidine-4,2'-quinoline] Derivatives
- Example: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines].
- Key Difference: Quinoline replaces quinoxaline in the spiro system.
- Synthesis : Prepared via intramolecular acyl transfer and debenzylation (HCOONH4/Pd/C), a method applicable to Lip-1 analogs .
- Activity : These compounds are explored for antioxidant properties, highlighting scaffold versatility beyond ferroptosis inhibition .
Spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-one
- Structure: Incorporates an oxazole ring fused to quinoxaline.
- Synthesis: Formed via condensation of diamines with carboxylic acids.
Spiro[piperidine-4,2'-[1,6]naphthyridine]
- Example : tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,6]naphthyridine]-1-carboxylate.
- Features : The naphthyridine ring enhances π-π stacking interactions, which may improve binding to nucleic acids or aromatic protein domains .
Biological Activity
N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a spiro compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃
- Molecular Weight : 299.4 g/mol
- Structural Characteristics : The compound features a unique spiro configuration combining a piperidine ring and a quinoxaline moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential neuroprotective effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated the compound's effect on pancreatic ductal adenocarcinoma (PDAC) cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific apoptotic pathways. This is evidenced by increased markers of apoptosis such as annexin V binding and caspase activation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | PDAC | 0.701 - 0.825 | Apoptosis induction |
| Gemcitabine | PDAC | 10 | Standard chemotherapy agent |
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects:
- Neuroprotection Mechanism : Similar compounds have shown the ability to inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases.
Case Studies and Research Findings
-
Cytotoxicity Assessment :
A study conducted on various cancer cell lines demonstrated that this compound exhibited a potent cytotoxic effect with an IC50 value significantly lower than that of traditional chemotherapeutics like gemcitabine. This suggests a promising therapeutic window for further development. -
Apoptosis Induction :
In vitro assays showed that treatment with the compound led to a notable increase in apoptotic cell populations compared to untreated controls. The mechanism was linked to mitochondrial dysfunction and activation of caspases, indicating a robust apoptotic signaling pathway. -
Comparative Studies :
Comparative studies with structurally related compounds revealed unique activity profiles for this compound, highlighting its potential as a lead compound for drug development targeting specific cancer types.
Future Directions
The promising biological activities associated with this compound warrant further exploration:
- In Vivo Studies : Future research should focus on in vivo models to assess the efficacy and safety profile of this compound.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways involved in its anticancer effects and potential neuroprotective properties.
- Structure-Activity Relationship (SAR) : Investigating SAR can help optimize the compound's efficacy and selectivity for target diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
